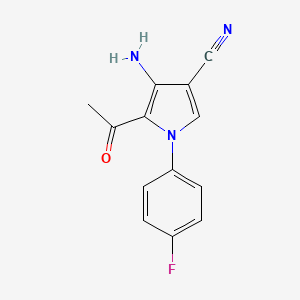

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile

Description

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 4-fluorophenyl group at the 1-position, an acetyl group at the 5-position, and an amino group at the 4-position, with a nitrile moiety at the 3-position. The 4-fluorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced metabolic stability and binding affinity . The acetyl and amino groups may influence solubility and intermolecular interactions, while the nitrile group can serve as a hydrogen bond acceptor .

Properties

IUPAC Name |

5-acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-10(14)3-5-11/h2-5,7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFNAXUALFIJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)F)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with acetylacetone to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis techniques that involve the use of various reagents to facilitate the formation of the pyrrole ring and functional groups.

General Synthetic Route Overview:

- Starting Materials : The synthesis typically begins with readily available aromatic compounds.

- Reagents : Common reagents include acetic anhydride for acetylation and cyanide sources for introducing the carbonitrile group.

- Reaction Conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

- Pyrrole vs. Pyrazole : The pyrrole core in the target compound differs from pyrazole analogs like fipronil, which exhibit pesticidal activity. Pyrazoles often have enhanced metabolic stability due to their aromaticity, whereas pyrroles may offer greater conformational flexibility .

- Chalcone Derivatives: The 4-fluorophenyl group in chalcones induces nonplanar geometries (dihedral angles: 7.14°–56.26°), likely due to steric hindrance. Similar steric effects may occur in the target compound, influencing crystal packing or solubility .

Substituent Effects on Reactivity and Bioactivity

- Halogen Influence : In N-aryl maleimides, halogen size (F, Cl, Br, I) minimally affects inhibitory potency (IC50 ~4–7 μM), suggesting electronic effects dominate over steric factors . This implies the fluorine in the target compound may enhance electronegativity without significantly altering steric bulk.

- Amino and Acetyl Groups: The 4-amino group could participate in hydrogen bonding (e.g., with enzyme active sites), while the 5-acetyl group may modulate lipophilicity or serve as a metabolic handle .

Biological Activity

5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds in the pyrrole family often exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have been shown to possess significant antibacterial properties. For instance, studies have reported that certain pyrrole-based compounds exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics against various bacterial strains .

- Anticancer Properties : Some pyrrole derivatives have demonstrated antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrole ring can enhance anticancer activity, making them potential candidates for cancer therapy .

- Cholinesterase Inhibition : Certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

This suggests that the compound exhibits notable antibacterial activity, albeit less potent than the standard antibiotic used for comparison .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HCT-15 (Colon) | 15.0 | This compound |

| T47D (Breast) | 12.5 | This compound |

These findings indicate moderate anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .

Cholinesterase Inhibition

The compound's ability to inhibit cholinesterase enzymes was assessed, yielding the following results:

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 3.5 |

| BChE | 2.8 |

These values suggest that this compound may be a promising candidate for further development as a cholinesterase inhibitor .

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in drug development:

- Case Study on Antimicrobial Activity : A research group synthesized a series of pyrrole derivatives and tested their antimicrobial activity against resistant bacterial strains. The results showed that modifications at the 1-position significantly enhanced activity against Gram-positive bacteria.

- Case Study on Anticancer Properties : In a preclinical study, a pyrrole derivative similar to this compound was evaluated for its effects on tumor growth in xenograft models. The compound exhibited significant tumor reduction compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.